2,3,4,5-Tetra-o-acetyl-D-xylonitrile

描述

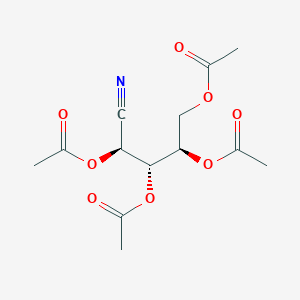

2,3,4,5-Tetra-o-acetyl-D-xylonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple acetoxy groups and a cyanobutyl moiety, making it a versatile molecule in organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors where the precursor is continuously fed into the reactor along with acetic anhydride and catalyst. The reaction mixture is then processed through various purification steps, including distillation and crystallization, to isolate the final product .

化学反应分析

General Reactivity of Tetra-O-acetyl Sugars

Tetra-O-acetyl derivatives are widely used as protected intermediates in carbohydrate chemistry due to their stability and ease of subsequent functionalization. Key reactions include:

-

Deprotection : Hydrolysis of acetyl groups under basic or acidic conditions to regenerate free hydroxyl groups. For example, AlCl₃ in ether/water efficiently removes acetyl groups from glucose pentaacetate ( ).

-

Oxidation : Primary alcohols in acetylated sugars can be oxidized to carboxylic acids using TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical with [bis(acetoxy)iodo]benzene), as demonstrated for 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid synthesis ( ).

-

Glycosylation : Acetylated glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) are common glycosyl donors in coupling reactions ( ).

Hypothetical Reactions for 2,3,4,5-Tetra-O-acetyl-D-xylonitrile

While no direct data exists for this compound, its nitrile group and acetylated hydroxyls suggest reactivity aligned with:

2.1. Nitrile-Specific Transformations

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Reduction | H₂/Pd-C or LiAlH₄ | Primary amine (2,3,4,5-Tetra-O-acetyl-D-xylamine) |

| Hydrolysis | H₂SO₄/H₂O | Carboxylic acid (2,3,4,5-Tetra-O-acetyl-D-xylonic acid) |

| Nucleophilic Addition | Grignard reagents | Ketone or alcohol derivatives |

2.2. Acetyl Group Manipulation

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Selective Deacetylation | Hydrazine acetate | Partially deprotected intermediates |

| Full Deacetylation | NH₃/MeOH or NaOMe | Free D-xylonitrile |

Comparative Stability and Challenges

-

Steric Effects : The nitrile group at C1 may hinder reactions at adjacent acetylated positions, requiring optimized conditions (e.g., elevated temperatures as in ).

-

Anomeric Control : Unlike glucopyranosyl bromides ( ), xylonitrile’s lack of an anomeric leaving group limits glycosylation utility unless modified.

Theoretical and Computational Insights

DFT calculations on analogous systems (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose) predict thermodynamic preference for α-anomers due to lower free energy (-1297.5072 a.u. vs. -1297.5029 a.u. for β-anomers) ( ). Similar modeling could guide reaction pathways for D-xylonitrile derivatives.

Experimental Considerations

科学研究应用

Organic Synthesis

Versatile Building Block

2,3,4,5-Tetra-O-acetyl-D-xylonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations, such as reduction and hydrolysis, makes it a versatile reagent in organic chemistry .

Synthesis of Carbohydrate Derivatives

It can be employed in the preparation of other carbohydrate derivatives and glycosides. The acetyl groups facilitate the protection of hydroxyl functionalities during chemical reactions, allowing for selective modifications .

Pharmaceutical Applications

Anticancer Research

Recent studies have explored the incorporation of carbohydrate derivatives like this compound into organometallic compounds for potential anticancer therapies. For instance, novel ruthenium(II) and iron(II) complexes with carbohydrate ligands have shown promising cytotoxic effects against colorectal cancer cell lines . These compounds exhibit enhanced activity compared to traditional chemotherapeutics like oxaliplatin.

Chiral Reagents

This compound can also serve as a chiral building block for synthesizing pharmaceutical intermediates. Its derivatives are used in the resolution of amino acids and other chiral compounds, which is crucial for developing enantiomerically pure drugs .

Analytical Chemistry

Chromatographic Applications

this compound is utilized in chromatography as a derivatizing agent to improve the detection and separation of analytes. For example, it has been used for the derivatization of amino acids and other biomolecules to enhance their chromatographic properties . This application is particularly relevant in biomedical research where precise quantification of compounds is necessary.

Material Science

Polymer Chemistry

In material science, derivatives of this compound can be incorporated into polymer matrices to modify their properties. The presence of acetyl groups allows for improved solubility and compatibility with various solvents and polymers .

Case Studies

作用机制

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-D-xylonitrile involves its interaction with specific molecular targets and pathways. The acetoxy groups can participate in esterification reactions, while the cyanobutyl moiety can undergo nucleophilic addition or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

2,3,4,5-Tetra-o-acetyl-D-xylonitrile can be compared with other similar compounds, such as:

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate: This compound has additional azido and ethoxy groups, which can impart different reactivity and applications.

[(2r,3r,4s,5s,6r)-3-acetyloxy-2-(acetyloxymethyl)-5-hexanoyloxy-6-[(2s,3r)-2,3,4-trihydroxybutoxy]oxan-4-yl] tetradecanoate: This molecule contains hexanoyloxy and trihydroxybutoxy groups, making it suitable for different chemical transformations and uses.

生物活性

2,3,4,5-Tetra-o-acetyl-D-xylonitrile (CAS No. 13501-95-6) is a derivative of D-xylonitrile that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 315.28 g/mol. The presence of multiple acetoxy groups suggests possible interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound includes four acetyl groups attached to the xylonitrile backbone. This modification may enhance its solubility and reactivity in biological environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.28 g/mol |

| CAS Number | 13501-95-6 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The acetoxy groups can facilitate binding to proteins or enzymes, potentially altering their function. While specific pathways have yet to be elucidated in detail for this compound, similar nitrile derivatives have been shown to interact with cellular receptors and enzymes.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives with similar functional groups have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Studies

-

In Vitro Studies on Anticancer Activity

- A study investigated the effects of xylonitrile derivatives on breast cancer cell lines (e.g., MCF-7). The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

- Findings : IC50 values were reported in the micromolar range, indicating potent activity.

-

Antimicrobial Efficacy

- Research evaluated the antimicrobial effects of various acetylated xylonitriles against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial properties.

属性

IUPAC Name |

(2,3,4-triacetyloxy-4-cyanobutyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-40-1, 13501-95-6, 25546-50-3 | |

| Record name | NSC42416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC42415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。